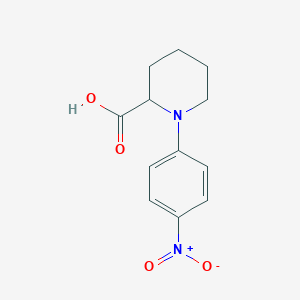

1-(4-Nitrophenyl)piperidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Nitrophenyl)piperidine-2-carboxylic acid is an organic compound with the molecular formula C12H14N2O4 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a nitrophenyl group attached to the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid typically involves the reaction of 4-nitrochlorobenzene with piperidine. The process begins with the heating of a mixture of 4-nitrochlorobenzene, sodium carbonate, and piperidine under reflux conditions for several hours. After the reaction, the mixture is cooled, and water is added to precipitate the product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Nitrophenyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Sodium chlorite or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

1-(4-Nitrophenyl)piperidine-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the design of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 1-(4-Nitrophenyl)piperidine-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s biological activity. The piperidine ring provides a scaffold that can interact with biological molecules, potentially affecting pathways involved in cellular processes.

Comparación Con Compuestos Similares

Piperidine: A simpler analog without the nitrophenyl group.

4-Nitrophenylpiperidine: Lacks the carboxylic acid group.

Pyrrolidine derivatives: Similar nitrogen-containing heterocycles with different ring sizes.

Uniqueness: 1-(4-Nitrophenyl)piperidine-2-carboxylic acid is unique due to the combination of the nitrophenyl group and the piperidine ring, which imparts specific chemical and biological properties

Actividad Biológica

1-(4-Nitrophenyl)piperidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted with a nitrophenyl group and a carboxylic acid moiety. The presence of the nitro group is significant for its biological activity, often influencing interactions with biological targets.

Molecular Formula: C12H14N2O4

Molecular Weight: 250.25 g/mol

CAS Number: 1103838-17-9

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several studies suggest that it may interact with various enzymes and receptors, leading to modulation of cellular pathways.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and apoptosis.

- Receptor Interaction: It may bind to certain receptors, influencing signal transduction pathways that regulate cell growth and survival.

Anticancer Activity

This compound has shown promising results in various cancer cell lines. For instance:

- Cell Lines Tested: MCF-7 (breast cancer), PC3 (prostate cancer), and DU145 (prostate cancer).

- IC50 Values: The compound exhibited IC50 values in the micromolar range against these cell lines, indicating significant cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis via caspase activation |

| PC3 | 27.05 | Cell cycle arrest at G0/G1 phase |

| DU145 | 41.85 | DNA damage induction |

Structure-Activity Relationship (SAR)

Research indicates that modifications to the nitrophenyl group can significantly alter the biological activity of the compound. For example:

- Nitro Group Positioning: Substitution at different positions on the phenyl ring affects potency; para-substitution often yields better activity compared to meta or ortho positions.

- Functional Group Variations: Altering the carboxylic acid group to other functionalities can enhance or reduce biological activity.

Case Studies

-

Study on MCF-7 Cells:

A study demonstrated that treatment with this compound led to increased levels of p53 and cleavage of caspase-3, indicating activation of apoptotic pathways. This suggests its potential as an anticancer agent targeting breast cancer cells . -

Prostate Cancer Evaluation:

In vitro studies on prostate cancer cell lines (PC3 and DU145) showed that the compound induced cytotoxicity in a dose-dependent manner without significantly affecting normal cells, highlighting its selectivity for cancerous tissues .

Propiedades

IUPAC Name |

1-(4-nitrophenyl)piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(16)11-3-1-2-8-13(11)9-4-6-10(7-5-9)14(17)18/h4-7,11H,1-3,8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOPOGQYQMNRCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.